molecular formula C5H5F3O2 B6170716 (1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid CAS No. 1932455-67-8

(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

Cat. No.: B6170716
CAS No.: 1932455-67-8
M. Wt: 154.1
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Description

(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a cyclopropane ring substituted with a trifluoromethyl group and a carboxylic acid group. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various applications, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes with trifluoromethylated reagents. One common method is the reaction of alkenes with trifluoromethyl diazomethane under photochemical or thermal conditions. This reaction proceeds through the formation of a cyclopropane ring with the trifluoromethyl group attached.

Industrial Production Methods

Industrial production of this compound often involves large-scale cyclopropanation reactions using specialized equipment to handle the reactive intermediates. The process may include steps such as purification and crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: It is explored for its potential therapeutic effects, particularly in drug development.

    Industry: The compound is used in the production of agrochemicals and materials with specialized properties.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid: can be compared with other trifluoromethylated cyclopropane derivatives, such as:

Uniqueness

The (1R,2R) configuration of this compound imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other isomers and similar compounds, providing unique advantages in certain applications.

Properties

CAS No.

1932455-67-8

Molecular Formula

C5H5F3O2

Molecular Weight

154.1

Purity

95

Origin of Product

United States

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